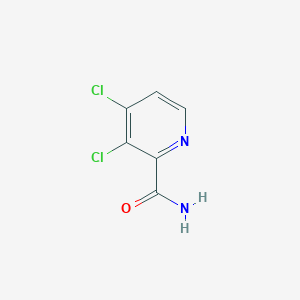

3,4-Dichloropicolinamide

Descripción

Overview of Picolinamide (B142947) Chemistry and Biological Significance

Picolinamide is a derivative of picolinic acid, characterized by a pyridine-2-carboxamide structure. nih.gov This scaffold is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and diverse biological activities. The picolinamide moiety can act as a bidentate ligand, coordinating with metal ions through the pyridine (B92270) nitrogen and the amide oxygen atoms, which has led to the study of its metal complexes in various applications, including as potential therapeutic agents. tandfonline.comwhiterose.ac.uk

The biological significance of the picolinamide class is extensive and varied. Researchers have identified picolinamide derivatives with a wide range of biological activities, including:

Antifungal Properties : Picolinamide-based compounds have shown potent activity against pathogenic fungi by targeting essential cellular processes. scialert.netresearchgate.netdigitellinc.com

Antibacterial Activity : Specific substituted picolinamides have demonstrated selective and potent antibacterial effects, notably against challenging pathogens like Clostridioides difficile. nih.gov

Enzyme Inhibition : This class of compounds has been investigated as inhibitors for various enzymes. For instance, derivatives have been developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic syndrome and diabetes. nih.gov Others have been studied as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. tandfonline.com

Receptor Antagonism : Picolinamide derivatives have been synthesized and evaluated as antagonists for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders. nih.gov

In synthetic organic chemistry, the picolinamide group serves as an effective and often removable directing group. This utility allows for precise C-H bond functionalization at positions that would otherwise be difficult to access, facilitating the synthesis of complex molecules and peptide modifications. researchgate.netethz.chacs.orgacs.org

Academic Relevance of 3,4-Dichloropicolinamide: Context and Research Focus

This compound, with the chemical formula C₆H₄Cl₂N₂O, is a specific substituted picolinamide that has garnered attention primarily as a chemical intermediate and building block in synthetic research. nih.govbldpharm.com Its academic relevance stems from its utility in constructing more complex molecules with potential therapeutic applications.

The synthesis of this compound has been approached through several documented routes. One method involves the deprotonation of 3,4-dichloropyridine (B130718) followed by a reaction with trimethylsilyl (B98337) isothiocyanate and subsequent acidic workup. nih.gov Another reported synthesis involves the hydration of the corresponding nitrile, 3,4-dichloropicolinonitrile, to yield the amide. researchgate.net

The primary research focus for this compound is its application as a precursor in medicinal chemistry. For example, it has been used in the synthesis of novel substituted pyrazolone (B3327878) compounds, which are investigated for their potential as inhibitors of protein tyrosine kinases in the treatment of hyperproliferative diseases like cancer. google.com This highlights the compound's role as a key fragment for generating libraries of new chemical entities for biological screening.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1025720-99-3 |

| Molecular Formula | C₆H₄Cl₂N₂O |

| Appearance | White solid |

Current State of Research and Key Challenges for Substituted Picolinamides

The research landscape for substituted picolinamides is dynamic, with ongoing efforts to discover novel compounds with improved efficacy and selectivity for various biological targets. A significant area of focus is the development of new fungicides that inhibit mitochondrial complex III, as resistance to existing treatments is a growing concern. digitellinc.com

However, the field faces several key challenges:

Achieving Regioselectivity : A major hurdle in the synthesis of complex substituted picolinamides is controlling the site of functionalization. The inertness of certain C-H bonds, particularly in aliphatic chains, makes selective modification a significant challenge for synthetic chemists. rsc.orgrsc.org Overcoming this requires the development of innovative catalytic systems and directing group strategies.

Optimizing Biological Activity : While many picolinamide derivatives show promise, fine-tuning their structure to maximize potency against a specific target while minimizing off-target effects remains a complex task. Structure-activity relationship (SAR) studies are crucial but labor-intensive, requiring the synthesis and testing of numerous analogues. nih.govtandfonline.com

Directing Group Removal : When the picolinamide moiety is used as a directing group in synthesis, its efficient removal under mild conditions can be challenging. The development of new cleavage protocols that are compatible with a wide range of functional groups is an active area of research. researchgate.net

Physicochemical Properties : For a picolinamide derivative to be a viable drug candidate, it must possess suitable physicochemical properties, such as solubility and metabolic stability. Early optimization of these properties is a key challenge in the drug discovery process. nih.govnih.gov

Current research continues to explore the vast chemical space of substituted picolinamides, leveraging them as versatile scaffolds for developing new enzyme inhibitors, receptor modulators, and anti-infective agents, while simultaneously tackling the inherent synthetic challenges. mdpi.comajrconline.orgmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCCTFCRIPTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631159 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025720-99-3 | |

| Record name | 3,4-Dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivative Chemistry of 3,4 Dichloropicolinamide and Analogues

De Novo Synthesis Pathways for 3,4-Dichloropicolinamide

The direct synthesis of this compound involves the formation of the dichlorinated pyridine (B92270) ring functionalized with a carboxamide group at the 2-position. A primary route to this and similar structures begins with a corresponding picolinic acid. The synthesis of dichloropicolinic acids can be achieved through various methods, including the hydrolysis of precursors like 3,6-dichloro-2-(trichloromethyl)pyridine or through electrochemical reduction of tetrachloropicolinic acid derivatives. researchgate.netgoogle.com For instance, 3,6-dichloropicolinic acid can be prepared by reacting 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification. google.com Another approach involves the hydrolysis of a methyl ester, such as 4,6-dichloropicolinic acid methyl ester, using sodium hydroxide in an ethanol/water mixture to yield the corresponding acid with high purity. chemicalbook.com

Once the 3,4-dichloropicolinic acid precursor is obtained, the final step is amidation. This conversion of the carboxylic acid to the primary amide can be accomplished using standard peptide coupling chemistry. A common method involves activating the carboxylic acid with an agent like thionyl chloride to form the acyl chloride, which then readily reacts with ammonia (B1221849) to yield the target this compound. nih.govresearchgate.net

| Precursor Compound | Reagents/Conditions | Product | Reference |

| 3,4,5,6-Tetrachloropicolinic acid | Electrochemical Reduction | 3,6-Dichloropicolinic acid | researchgate.net |

| 3,5,6-Trichloro-4-hydrazinopicolinic acid | 1. NaOH, Reflux; 2. HCl | 3,6-Dichloropicolinic acid | google.comprepchem.com |

| 4,6-Dichloropicolinic acid methyl ester | NaOH, Ethanol/Water, 60°C | 4,6-Dichloropicolinic acid | chemicalbook.com |

| Picolinic acid | Thionyl Chloride, then N-alkylaniline | N-alkyl-N-phenylpicolinamide | nih.govresearchgate.net |

Chemical Modification and Functionalization Approaches for Picolinamide (B142947) Scaffolds

The picolinamide scaffold serves as a versatile template for chemical modification, allowing for the systematic alteration of its properties. semanticscholar.org The picolinamide moiety itself can act as a directing group in transition metal-catalyzed reactions, facilitating C-H bond functionalization at specific positions on adjacent chemical structures. researchgate.netchim.it

Achieving regioselectivity is paramount when functionalizing the dichlorinated pyridine ring, as the positions of the nitrogen atom and existing chloro-substituents heavily influence the reactivity of the C-H bonds. researchgate.net

Directed Lithiation : The use of strong bases like lithium diisopropylamide (LDA) can achieve regioselective deprotonation (lithiation) of halopyridines at low temperatures. For 3-chloropyridine, LDA metalates the 4-position, enabling the introduction of various electrophiles to create 3,4-disubstituted pyridines. researchgate.net This strategy allows for precise functionalization adjacent to the chlorine atoms.

Halogen-Metal Exchange : An alternative to C-H activation is halogen-metal exchange, which can be used on polyhalogenated pyridines. For example, 2-chloro-4,5-dibromopyridine can undergo selective halogen-metal exchange, providing an entry point for orthogonal functionalization of the pyridine ring. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the dichloropyridine ring makes it susceptible to SNAr reactions. The choice of catalyst and solvent can control which chlorine atom is displaced. For instance, in the reaction of 2,4-dichloro-3,6-dimethylpyridine with a phenol, using copper(I) salts in pyridine leads to exclusive substitution at the C-2 position, while other conditions favor substitution at C-4. researchgate.net

A primary strategy for modifying picolinamide analogues involves the elaboration of the amide side chain. This approach is widely used to explore structure-activity relationships by introducing diverse functional groups. nih.gov Synthesis of these derivatives often involves coupling the parent picolinic acid with various aminophenols using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole). researchgate.net The resulting structure can be further modified; for example, a dimethylamine side chain can be added by reacting the intermediate with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like potassium carbonate. nih.govresearchgate.net This modular approach allows for the creation of extensive libraries of compounds with varied linkers and terminal groups for biological screening. researchgate.net

Stereochemical Considerations in Picolinamide Synthesis

When modifications to the picolinamide scaffold introduce chiral centers, controlling the stereochemistry becomes critical, as different enantiomers or diastereomers can exhibit vastly different biological activities. google.com The challenges of manufacturing chiral picolinamides on an industrial scale often relate to controlling the absolute and relative stereochemistry of the product and its intermediates. google.com

Key strategies for controlling stereochemistry include:

Asymmetric Catalysis : The use of chiral catalysts can guide a reaction to favor the formation of one stereoisomer over another. Molybdenum-catalyzed asymmetric allylic alkylation, for example, has been used to create complex scaffolds containing quaternary stereocenters with high enantioselectivity, a process enabled by novel chiral diaminocyclohexane (DACH) pyridyl ligands. acs.orgacs.org

Chiral Auxiliaries and Building Blocks : Incorporating a chiral auxiliary into the synthetic route can direct the stereochemical outcome of subsequent reactions. Alternatively, starting with enantiomerically pure building blocks, such as specific amino-L-alaninate esters, ensures that the final picolinamide product retains the desired stereochemistry. google.com

Resolution of Racemates : If a synthesis produces a mixture of enantiomers (a racemate), they can be separated. A classic method is resolution via diastereomeric salt formation, where the racemic mixture is reacted with an enantiopure acid or base (a resolving agent) to form diastereomeric salts, which can then be separated by crystallization. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodologies for SAR and QSAR Studies

To decipher the complex interplay between molecular structure and biological function, researchers employ a variety of computational and experimental techniques. These methodologies provide a rational framework for the development of new, more effective compounds. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent computational method that examines the relationship between the 3D properties of a set of molecules and their biological activity. nih.govnih.gov Key 3D-QSAR approaches include:

Comparative Molecular Field Analysis (CoMFA): This technique is foundational to 3D-QSAR. rutgers.edusvuonline.org It calculates the steric and electrostatic fields of a series of aligned molecules within a 3D grid. slideshare.net The variations in these fields are then correlated with differences in biological activity, helping to visualize regions where modifications would be favorable or unfavorable for binding to a biological target. svuonline.orgslideshare.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also calculates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.gov This provides a more comprehensive understanding of the non-covalent interactions driving biological activity.

Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, docking is used to predict how a ligand, such as a picolinamide (B142947) derivative, binds to the active site of a target protein. This provides invaluable insights into the specific interactions—like hydrogen bonds or hydrophobic interactions—that are crucial for activity. nih.govresearchgate.net The combination of molecular docking with 3D-QSAR models has become a powerful strategy for lead optimization. nih.gov

These methods collectively allow scientists to build predictive models that guide the synthesis of new derivatives with enhanced biological potency. svuonline.org

Correlations Between Structural Elements and Biological Potency

The biological activity of picolinamide derivatives is highly dependent on the specific arrangement and nature of their structural components. The pyridine (B92270) ring, the amide moiety, and various substituents all play critical roles in defining the compound's interaction with its biological target.

Influence of Halogenation Patterns

The presence and position of halogen atoms on the pyridine ring are critical determinants of biological activity. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

In the case of 3,4-Dichloropicolinamide, the two chlorine atoms are key features. Studies on related halogenated compounds demonstrate that:

Type of Halogen: The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) influences activity, with structural influence often increasing in the order of Cl < Br < I. mdpi.com This is partly due to the increasing size of the "sigma-hole," a region of positive electrostatic potential on the halogen atom that can participate in halogen bonding. mdpi.com

Position of Halogen: The regiochemistry of halogenation is crucial. For instance, selective halogenation at different positions on the pyridine ring can lead to isomeric compounds with vastly different activities. nih.gov Computational studies on substituted pyridines show that steric interactions between substituents and the departing phosphine (B1218219) group during synthesis can determine the final halogenation pattern. researchgate.net

Electronic Effects: Halogen atoms are electron-withdrawing, which impacts the electron density of the pyridine ring. This modification affects how the molecule interacts with its biological target and can influence binding affinity. rsc.org

The specific 3,4-dichloro pattern on the picolinamide core is thus a tailored feature designed to confer a particular level of biological potency and selectivity.

Role of Amide Moiety Modifications

The amide group (–CONH₂) is a cornerstone of the picolinamide structure and is often essential for biological activity. Its ability to act as both a hydrogen bond donor (via N-H) and acceptor (via C=O) allows it to form critical interactions within a receptor's binding site. drugdesign.org

SAR studies on various bioactive compounds have shown that:

Bioisosteric Replacement: Replacing the amide bond with bioisosteres (e.g., 1,2,3-triazoles) is a common strategy to improve metabolic stability while retaining binding affinity. nih.gov However, this can sometimes be detrimental to activity, highlighting the amide's importance.

N-Substitution: Adding substituents to the amide nitrogen (converting a primary amide to a secondary or tertiary amide) can probe the steric and electronic requirements of the binding pocket. estranky.sk This modification can also eliminate the N-H group's ability to act as a hydrogen bond donor, which can be tested to determine the importance of that interaction. drugdesign.org

Reductive Functionalization: Advanced synthetic methods allow for the reductive functionalization of amides, transforming them into substituted amines. frontiersin.orgnih.gov This provides access to novel derivatives and helps explore the chemical space around the core scaffold.

For picolinamides specifically, the amide group is often involved in key binding interactions, and modifications must be carefully considered to maintain or enhance activity. nih.govnih.gov

Impact of Substituent Effects on Pyridine Ring and Amide Nitrogen

The electronic properties of the pyridine ring and the nature of substituents on both the ring and the amide nitrogen significantly modulate biological potency.

Pyridine Ring Substituents: The pyridine ring is electron-deficient, and its reactivity and electronic properties are sensitive to substituents.

Electron-Donating Groups (EDGs): Groups like amino (–NH₂) or hydroxyl (–OH) can increase the electron density of the ring, strongly impacting its geometry, electronic structure, and intermolecular interactions. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or chloro (–Cl) decrease the ring's electron density. nih.gov The presence of halogens, as in this compound, makes the ring more electron-deficient, which can be crucial for specific binding interactions or for enhancing metabolic stability.

Amide Nitrogen Substituents: As discussed previously, substituting the hydrogens on the amide nitrogen can have profound effects. Studies on quinoline-2-carboxamides found that non-aromatic N-substituents generally showed lower activity than anilide (N-phenyl) derivatives, indicating a preference for specific types of substituents. nih.gov The position of substituents is also critical; in one study on thiosemicarbazide (B42300) derivatives, the position of a substituent was found to significantly determine the compound's antibacterial activity. mdpi.com

The table below summarizes the general impact of structural modifications on the biological activity of picolinamide-like scaffolds based on established SAR principles.

| Structural Modification | General Impact on Biological Activity | Rationale |

| Pyridine Ring Halogenation | Potency and selectivity are highly dependent on the type and position of the halogen. | Alters electronic properties, lipophilicity, and can introduce halogen bonding interactions. mdpi.com |

| Amide N-H to N-CH₃ | Often reduces activity if the N-H is a critical hydrogen bond donor. | Tests the importance of the hydrogen bond donating capability of the amide. drugdesign.org |

| Amide Replacement (Bioisostere) | Can improve metabolic stability but may increase or decrease potency. | Modifies key binding interactions and physicochemical properties. nih.gov |

| Electron-Donating Group on Ring | Modifies electronic distribution and intermolecular interactions. | Increases electron density on the pyridine ring, affecting binding. rsc.org |

| Electron-Withdrawing Group on Ring | Modifies electronic distribution and intermolecular interactions. | Decreases electron density, which can be favorable for certain receptor interactions. nih.gov |

Ligand Efficiency and Rational Design Principles

Rational drug design aims to optimize potency while maintaining favorable physicochemical properties. Ligand efficiency (LE) metrics are crucial tools in this process, as they provide a way to assess the quality of a compound by normalizing its potency for its size or other properties. dundee.ac.uknih.gov This helps guide the selection and optimization of fragments, hits, and leads. dundee.ac.uk

Key ligand efficiency metrics include:

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = 1.4(−log IC₅₀) / N | Measures the binding energy per non-hydrogen atom (N). It helps identify compounds that achieve high potency with minimal atoms. wikipedia.org |

| Binding Efficiency Index (BEI) | BEI = (pIC₅₀) / (Molecular Weight in kDa) | Relates potency to molecular weight. It is strongly correlated with LE and provides an effective way to rank molecules. wikipedia.orgrgdscience.com |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - cLogP | Assesses potency relative to lipophilicity (cLogP). Optimizing LLE helps increase potency while controlling lipophilicity, which is often linked to adverse effects. rgdscience.com |

These metrics are invaluable for several reasons:

They help control the "molecular inflation" where potency is increased simply by adding more atoms or making the molecule more lipophilic, which can lead to poor drug-like properties. dundee.ac.uknih.gov

They allow for a more effective comparison between different chemical series.

Focusing on optimizing metrics like LLE can lead to compounds with improved selectivity and better pharmacokinetic profiles. rgdscience.com

By integrating SAR data with ligand efficiency calculations, medicinal chemists can make more informed decisions, prioritizing structural modifications that provide the most significant "binding energy per atom" and leading to the design of more efficient and effective therapeutic agents.

Metabolic Transformations and Biodegradation of 3,4 Dichloropicolinamide and Its Metabolites

Primary Metabolic Transformations in Biological Systems

The metabolism of amide-containing compounds like 3,4-Dichloropicolinamide in biological systems is typically initiated by functionalization reactions, primarily hydrolysis. These reactions serve to convert the parent molecule into more polar, water-soluble metabolites, facilitating their eventual excretion. nih.gov While direct studies on this compound are limited, the metabolic pathways can be inferred from structurally similar amide herbicides that have been extensively studied.

Formation of 3,4-Dichloroaniline (B118046) (DCA) and Related Anilines

The central metabolic event for many herbicides containing a 3,4-dichloro-substituted phenyl ring attached to an amide linkage is the hydrolytic cleavage of that amide bond. This reaction releases 3,4-Dichloroaniline (DCA) as a primary metabolite. asm.orgmdpi.comnih.gov This process has been documented for numerous herbicides, including propanil (B472794), linuron (B1675549), and diuron. asm.orgnih.govnih.gov In the case of this compound, this enzymatic hydrolysis would analogously yield DCA and picolinic acid. DCA is a significant and often more recalcitrant and toxic metabolite than its parent compound. mdpi.comnih.gov Studies on the herbicide propanil in rice plants, for instance, have shown that the molecule is cleaved, leading to the appearance of DCA and complexed aniline (B41778) metabolites within hours of treatment. nih.gov

Conjugation Reactions and Detoxification Pathways

Following the initial formation of metabolites like DCA, biological systems employ Phase II conjugation reactions to detoxify and eliminate these substances. nih.govuomus.edu.iq These pathways involve attaching small, polar endogenous molecules to the metabolite, which significantly increases its water solubility and prepares it for excretion. uomus.edu.iq For anilines like DCA, which possess a reactive amine (-NH2) group, several conjugation pathways are possible:

N-acetylation: The amine group can be acetylated, a common detoxification route for primary amines. uomustansiriyah.edu.iq

Glucuronidation: The metabolite can be conjugated with glucuronic acid. nih.govuomus.edu.iq

Sulfation: A sulfate (B86663) group can be added to the molecule. nih.govuomus.edu.iq

Glycine (B1666218)/Glutamine Conjugation: Carboxylic acid metabolites that may form from subsequent oxidation can be conjugated with amino acids like glycine and glutamine. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Glutathione (GSH) Conjugation: This pathway is crucial for detoxifying chemically reactive electrophilic compounds, protecting cellular components from damage. uomus.edu.iquomustansiriyah.edu.iq

These conjugation reactions are essential for transforming potentially harmful intermediates into inactive, excretable forms. uomus.edu.iq

Microbial Degradation Processes and Enzymatic Biotransformations

Microbial activity is a primary driver for the degradation of herbicides in the environment, particularly in soil and water. nih.govslideshare.net Various bacteria and fungi have evolved enzymatic machinery capable of breaking down complex xenobiotic compounds. slideshare.net The biodegradation of amide herbicides often begins with the same hydrolytic step seen in plant and animal metabolism, leading to the formation of DCA, which is then further mineralized by specialized microorganisms. nih.gov

Bacterial Degradation Pathways (e.g., Acinetobacter sp., Variovorax sp.)

Certain bacterial genera are well-known for their ability to degrade herbicides and their metabolites.

Variovorax sp. : This genus is frequently identified as a key player in the degradation of phenylurea herbicides like linuron. asm.orgresearchgate.netkuleuven.be Strains such as Variovorax sp. SRS16 can hydrolyze linuron to DCA and then use DCA as a sole carbon source for growth. asm.orgresearchgate.net This ability is linked to specific genes, such as libA, which encodes a linuron hydrolase (an amidase). asm.orgkuleuven.be

Acinetobacter sp. : Species within this genus are metabolically versatile and can degrade a wide range of organic pollutants. researchgate.netsemanticscholar.org Acinetobacter baumannii strain DT has been shown to degrade the herbicide propanil, transforming it into DCA before completely mineralizing it via an ortho-cleavage pathway. nih.gov Similarly, Acinetobacter soli strain GFJ2 degrades 3,4-DCA by converting it to 4,5-dichlorocatechol (B118185) through the action of a gene cluster encoding a dioxygenase, a reductase, and a dehydrogenase. mdpi.com

The table below summarizes key bacterial strains and their roles in degrading analogous amide herbicides.

| Bacterial Genus / Species | Degraded Compound(s) | Key Metabolite | Relevant Enzymes/Pathways |

| Variovorax sp. SRS16 | Linuron | 3,4-Dichloroaniline (DCA) | Linuron Hydrolase (LibA), Dioxygenase |

| Acinetobacter baumannii DT | Propanil, Butachlor | 3,4-Dichloroaniline (DCA) | Ortho-cleavage pathway |

| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline (DCA) | 4,5-Dichlorocatechol | Dioxygenase, Flavin Reductase |

| Pseudomonas sp. | Propanil, Butachlor | 2,6-diethylaniline | Deamination |

This table presents data on the degradation of analogous amide-containing herbicides by specified bacterial strains.

Role of Amidases and Hydrolases in Metabolism

The initial and often rate-limiting step in the biodegradation of amide herbicides is the cleavage of the amide bond, a reaction catalyzed by hydrolase enzymes, specifically amidases (also known as acylamidases). nih.govresearchgate.net These enzymes are widespread in microorganisms and play a critical role in the detoxification of a vast array of xenobiotics. nih.govresearchgate.net Aryl acylamidases catalyze the hydrolysis of compounds like p-nitroacetanilide and are key to breaking down amide pesticides. nih.gov The enzymatic hydrolysis of the amide bond in this compound would be the expected first step in its microbial metabolism, releasing the picolinic acid and DCA moieties for further degradation. researchgate.netcam.ac.uk

The table below details the enzymes involved in the initial hydrolysis of various amide-containing compounds.

| Enzyme Class | Specific Enzyme (if identified) | Substrate(s) | Function | Organism Source |

| Amidase / Hydrolase | Linuron Hydrolase (LibA) | Linuron | Hydrolysis to DCA | Variovorax sp. SRS16 |

| Amidase / Hydrolase | Ppa | Swep, Propanil | Hydrolysis of amide/carbamate bond | Paracoccus sp. |

| Aryl Acylamidase | AAA | p-Nitroacetanilide | Hydrolysis of amide bond | Pseudomonas fluorescens |

This table outlines the function of specific hydrolases in the metabolism of various amide compounds.

Environmental Fate, Transport, and Ecotoxicological Assessment

Environmental Distribution and Persistence in Media (Soil, Water, Air)

In aquatic environments, the persistence of chemical compounds is influenced by processes like hydrolysis and photolysis. nih.govnih.gov The rate of hydrolysis, or breakdown by water, can be highly dependent on pH and temperature. nih.govcdc.govresearchgate.net Photolysis, or breakdown by sunlight, is another important degradation pathway in surface waters. cdc.gov The atmospheric half-life of a compound determines how long it remains in the air and how far it can be transported. noaa.gov For many organic compounds, reaction with hydroxyl radicals is a primary degradation pathway in the atmosphere. cdc.govnih.gov

Ecotoxicological Impact on Non-Target Organisms

The effects of a chemical on organisms other than its intended target are a major focus of ecotoxicological assessment. This includes a wide range of species from microscopic life in the soil to birds and aquatic animals.

Aquatic Organisms (e.g., fish, Daphnia, algae)

Standardized tests are used to determine the acute toxicity of substances to aquatic life, typically by calculating the concentration that is lethal to 50% of the test organisms (LC50) or the concentration that causes a specific effect in 50% of the organisms (EC50) over a set period. researchgate.netnih.govscience.govnih.govresearchgate.net For fish, acute toxicity is often determined over a 96-hour period, while for invertebrates like Daphnia magna, a 48-hour period is common. science.gov Algae are also crucial test organisms, as they form the base of many aquatic food webs. researchgate.net

While specific LC50 and EC50 values for 3,4-Dichloropicolinamide were not found in the available literature, the general approach to assessing aquatic toxicity involves exposing these organisms to a range of concentrations of the chemical and observing the effects. researchgate.netnih.gov

Terrestrial Organisms (e.g., birds, soil microorganisms)

The toxicity of a substance to birds is often evaluated through acute oral toxicity tests, which determine the single dose required to be lethal to 50% of the test population (LD50). For a compound identified as HWG 1608 Technical, which is likely related to this compound, the acute oral LD50 for Bobwhite quail was determined to be 1988 mg/kg of body weight. This value suggests that the compound is slightly toxic to this bird species when administered as a single oral dose. The no-observed-effect-level (NOEL) in this study was 432 mg/kg.

Soil microorganisms play a vital role in nutrient cycling and soil health. mdpi.complos.orgnih.govmdpi.compurdue.edu The impact of herbicides on these organisms is a key consideration in environmental risk assessment. plos.org Nitrification, the microbial conversion of ammonia (B1221849) to nitrate, is a particularly sensitive process that can be inhibited by certain chemicals. mdpi.complos.orgnih.govmdpi.com Studies on nitrification inhibitors like dicyandiamide (B1669379) (DCD) and 3,4-dimethypyrazole phosphate (B84403) (DMPP) demonstrate how chemical compounds can affect these crucial soil processes. mdpi.complos.orgnih.govmdpi.com The toxicity to other important soil inhabitants, such as earthworms, is also assessed through standardized tests that measure mortality and sublethal effects like changes in weight and reproduction. boerenlandvogels.nlnih.govmdpi.comresearchgate.netsmujo.id

Bioaccumulation and Trophic Transfer Potential

Bioaccumulation refers to the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment. fao.orgnih.govus.es This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. fao.orgsfu.ca A BCF value greater than 1 indicates a tendency for the chemical to accumulate. fao.org The potential for bioaccumulation is often initially screened using the octanol-water partition coefficient (log Pow), with a value greater than 3 often triggering further investigation. fao.org

Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. While specific data on the bioaccumulation and trophic transfer of this compound are not available, the assessment of these parameters is a standard component of environmental risk evaluation. fao.orgnih.govus.esresearchgate.net

Environmental Risk Assessment Methodologies

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to a chemical. epa.govuic.edu This process integrates information on the chemical's environmental fate and persistence, its ecotoxicological effects on various non-target organisms, and its potential for bioaccumulation. epa.govuic.edu

For pesticides, the risk assessment framework often involves a tiered approach. uic.edu Initial tiers use conservative assumptions to estimate potential exposure and compare it to toxicity data to calculate a risk quotient. If the initial assessment indicates a potential risk, further, more refined assessments are conducted using more realistic exposure scenarios and additional data. uic.edu The ultimate goal is to determine whether the use of the chemical, under specified conditions, will result in unacceptable risks to the environment. epa.govuic.edu

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone for separating 3,4-Dichloropicolinamide from interfering components in a sample matrix. The choice of technique depends on the analyte's physicochemical properties and the required sensitivity.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of polar and semi-polar compounds like picolinic acid herbicides and their metabolites. affinisep.comnih.gov This method offers high selectivity and sensitivity, making it suitable for detecting trace amounts of contaminants. nih.govnih.gov The HPLC separates the target analyte from the sample matrix, after which the mass spectrometer provides definitive identification and quantification. For acidic compounds, the mobile phase is often acidified (e.g., with formic acid) to ensure good peak shape and ionization efficiency. nih.gov

Methods developed for structurally similar compounds, such as 3,4-dichloroaniline (B118046) (3,4-DCA), demonstrate the capabilities of this technique. In such analyses, a C18 column is typically used for separation, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile organic compounds. ijstr.org Picolinamide (B142947) and related acidic compounds are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. researchgate.net Common derivatization procedures involve converting the acidic functional group into an ester (e.g., methyl or hexafluoroisopropyl esters). researchgate.net Once derivatized, the compound can be effectively separated on a GC column and detected with high sensitivity and specificity by the mass spectrometer. nih.govresearchgate.net The mass spectrometer identifies compounds based on their unique fragmentation patterns upon electron impact, providing structural confirmation. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an evolution of HPLC-MS/MS, offering significant improvements in speed, resolution, and sensitivity. mdpi.comnih.gov The technique uses columns with smaller particle sizes (typically under 2 µm), which allows for faster separations without sacrificing efficiency. frontiersin.org This results in higher sample throughput, which is advantageous for laboratories analyzing large numbers of samples. mdpi.com The enhanced separation power can also help in resolving the target analyte from complex matrix interferences, leading to more accurate quantification. mdpi.comfrontiersin.org UPLC-MS/MS methods are frequently employed for the analysis of emerging contaminants and pesticide residues in various matrices. mdpi.comresearchgate.net

Sample Preparation and Extraction Protocols (e.g., QuEChERS, Solid Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis.

QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and environmental samples. quechers.eu The procedure involves two main steps. First, the sample is extracted and partitioned using an organic solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate (B86663), sodium chloride). nih.govresearchgate.net For acidic herbicides, the extraction solvent is often acidified (e.g., with formic acid) to ensure the analytes are in a neutral form, improving extraction efficiency. mdpi.com The second step is dispersive solid-phase extraction (d-SPE) for cleanup, where an aliquot of the extract is mixed with a sorbent (like primary secondary amine, PSA) to remove interferences such as organic acids and sugars. nih.govquechers.eu For pigmented samples, graphitized carbon black (GCB) may also be added. mdpi.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile and effective technique for sample cleanup and concentration from liquid matrices like water or biological fluids. sigmaaldrich.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Depending on the properties of this compound and the matrix, different SPE mechanisms can be used:

Reversed-phase SPE: Uses a nonpolar sorbent (e.g., C18) to retain nonpolar to moderately polar compounds from a polar sample.

Ion-exchange SPE: Uses a sorbent with charged functional groups to retain ionic analytes. For an acidic compound like a picolinic acid derivative, a strong anion exchanger could be effective. nih.gov

After loading the sample, the cartridge is washed to remove interferences, and then the target analyte is eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample ready for analysis. sigmaaldrich.comresearchgate.net

Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery, Matrix Effects)

Analytical methods must be validated to ensure they are reliable, accurate, and fit for purpose. nih.gov Key performance characteristics are established during validation. wjarr.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method. youtube.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. youtube.com

Recovery: The percentage of the true amount of an analyte that is measured by the analytical method, indicating the efficiency of the extraction and analysis process. Recoveries are typically expected to be within the 70–120% range. nih.gov

Matrix Effects: The alteration of the analytical signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. This is a common challenge in LC-MS/MS and is often compensated for by using matrix-matched calibration standards or isotopically labeled internal standards. thermofisher.cn

| Parameter | Matrix | Value | Reference Compound |

|---|---|---|---|

| LOD | Chive Tissue | 0.6 µg/kg | 3,4-dichloroaniline |

| LOQ | Chive Tissue | 2.0 µg/kg | 3,4-dichloroaniline |

| Recovery | Chive Tissue | 75.3–85.4% | 3,4-dichloroaniline (Aboveground) |

| 78.5–86.0% | 3,4-dichloroaniline (Underground) | ||

| Matrix Effect | Chive Tissue | -9.0% to -2.6% | 3,4-dichloroaniline |

Data derived from a validated HPLC-MS/MS method for 3,4-dichloroaniline. nih.gov

Application in Environmental and Biological Monitoring

The validated analytical methods described above are essential tools for environmental and biological monitoring programs. encyclopedia.pubresearchgate.net

Environmental Monitoring

Environmental monitoring involves assessing the presence and concentration of contaminants in various environmental compartments, such as soil, sediment, and water (surface water, groundwater). mdpi.com The behavior of herbicides and their metabolites in the environment is influenced by factors like soil properties and their chemical structure. mdpi.com Analytical methods like LC-MS/MS are used to determine residue levels, which helps in assessing compliance with regulatory limits and understanding the environmental fate and transport of the compound. encyclopedia.pub Monitoring data is critical for evaluating the potential risk to non-target organisms and ecosystems. mdpi.com

Biological Monitoring

Biological monitoring, or biomonitoring, is the assessment of chemical exposure in humans by measuring the substance or its metabolites in biological specimens like urine, blood, or tissues. cdc.govnih.gov It provides a direct measure of the body burden resulting from all exposure routes (inhalation, ingestion, dermal contact). researchgate.net For compounds like chlorinated picolinamides, sensitive UPLC-MS/MS methods can be developed to detect trace levels of the parent compound or its metabolites in urine. nih.gov This information is invaluable for exposure assessment in occupational or environmental health studies, helping to link exposure levels with potential health outcomes. nih.gov

Computational Chemistry and Molecular Interaction Studies of 3,4 Dichloropicolinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding information about molecular orbitals and reactivity.

For 3,4-Dichloropicolinamide, these calculations elucidate its electronic structure. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.

Furthermore, quantum calculations can generate an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative oxygen, nitrogen, and chlorine atoms create regions of negative potential, while the amide and aromatic hydrogens are sites of positive potential. These sites are critical for understanding intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To explore how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are utilized. nih.gov These structure-based drug design techniques rely on the three-dimensional structure of the target protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netnih.gov MD simulations then provide insights into the dynamic behavior of this complex over time, offering a more realistic view of the molecular interactions in a physiological environment. nih.govsemanticscholar.org

Molecular docking algorithms place the this compound molecule into the binding site of a target protein and score the different poses based on binding affinity or energy. nih.gov This score, typically in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger binding. This process helps identify the most likely binding mode and the key amino acid residues involved in the interaction. nih.gov For this compound, key interactions would likely involve its amide group forming hydrogen bonds and the dichlorophenyl ring engaging in hydrophobic or halogen bonding interactions.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result (Illustrative) | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding |

| Interacting Residues | GLU-116, GLY-117, ALA-123 | Key amino acids in the binding pocket |

| Interaction Types | Hydrogen bonds, Halogen bonds | Predicted non-covalent interactions |

While docking provides a static snapshot, molecular dynamics (MD) simulations reveal the stability of the ligand-protein complex over time. mdpi.com By simulating the movements of all atoms in the system over nanoseconds, MD can confirm if the docked pose is stable. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the simulation time suggests that the complex remains in a consistent conformation. nih.gov These simulations are crucial for understanding the thermodynamics and kinetics of molecular recognition. wikipedia.org

Table 3: Illustrative Molecular Dynamics Simulation Metrics for this compound-Target Complex

| Metric | Value (Illustrative) | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | Duration of the simulation |

| Ligand RMSD | 1.2 Å | Indicates stable binding of the ligand |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Confirms favorable and stable interaction |

Computational, or in silico, mutagenesis is a technique used to probe the importance of specific amino acid residues in the binding of a ligand. nih.govnih.gov By computationally mutating a residue in the protein's active site (e.g., changing an alanine to a phenylalanine) and re-running docking or MD simulations, researchers can predict how the mutation affects the binding affinity of this compound. mdpi.com

This information is invaluable for rational drug design. fiveable.mebioexcel.eunih.gov If a specific interaction is found to be crucial for binding, medicinal chemists can modify the structure of this compound to enhance this interaction, potentially leading to a more potent and selective compound. slideshare.net This systematic, knowledge-based approach accelerates the drug discovery process. nih.gov

Analysis of Intermolecular Forces and Non-Covalent Interactions

The binding of any ligand to its target is governed by a network of non-covalent interactions. wikipedia.orgtaylorandfrancis.com These forces, though individually weak compared to covalent bonds, collectively determine the specificity and strength of molecular recognition. nih.gov For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding : This is a strong type of dipole-dipole interaction. libretexts.orgpurdue.edulibretexts.org The amide group of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form robust hydrogen bonds with appropriate residues like serine, threonine, or the peptide backbone in a protein's active site. chemguide.co.uknih.gov

Halogen Bonding : The two chlorine atoms on the pyridine (B92270) ring can act as halogen bond donors. This occurs when an electrophilic region on the halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized as important in drug design.

Table 4: Potential Non-Covalent Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Protein Partner Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Pyridine N | Arginine, Lysine, Serine |

| Halogen Bond | C-Cl | Backbone Carbonyls, Aspartate |

| Hydrophobic Interactions | Dichloropyridine Ring | Leucine, Valine, Phenylalanine |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Models

For a compound to be a viable therapeutic agent, it must possess favorable ADME properties. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to prioritize candidates and reduce late-stage failures. nih.govnih.gov These computational models use the chemical structure of a compound to estimate various pharmacokinetic parameters. researchgate.netresearchgate.net

Commonly predicted properties for this compound would include its solubility, permeability (as a predictor of absorption), plasma protein binding, and potential for metabolism by key enzyme systems like Cytochrome P450. researchgate.net Many predictive models are built using machine learning algorithms trained on large datasets of experimental results. github.comnih.gov Simple rules, such as Lipinski's Rule of Five, also provide a quick assessment of a compound's "drug-likeness." researchgate.net

Table 5: Predicted ADME Properties of this compound (Illustrative)

| ADME Property | Predicted Value (Illustrative) | Implication |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | Good intestinal absorption predicted |

| Human Plasma Protein Binding | 85% | Moderate binding |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway |

| Lipinski's Rule of Five | 0 violations | Good predicted oral bioavailability |

Current Research Trends, Emerging Applications, and Interdisciplinary Perspectives

Development of Novel 3,4-Dichloropicolinamide Derivatives with Enhanced Efficacy or Reduced Environmental Impact

The development of novel derivatives from a lead compound like this compound is a cornerstone of modern agrochemical research. The primary goals are to enhance herbicidal efficacy against target weeds, broaden the spectrum of activity, and improve the compound's environmental profile by reducing persistence or non-target toxicity.

Research in analogous chemical fields illustrates the strategies employed. For instance, scientists have synthesized new series of quinoline (B57606) sulfonamide derivatives and tested their in-vitro cytotoxic activities. mdpi.comresearchgate.net In one study, a specific derivative, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, demonstrated potent inhibitory effects, marking it as a promising lead compound for further modification. mdpi.com This approach of creating and screening a library of related molecules allows for the identification of candidates with superior properties.

Another research avenue involves creating hybrid compounds, which combine distinct chemical moieties to achieve improved biological activity. The design, synthesis, and evaluation of novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds as antioxidant molecules is an example of this strategy. mdpi.com Computational studies on these hybrids helped identify the most promising candidates based on their molecular properties, such as the highest HOMO-LUMO gaps and low bond dissociation energy values, which are indicative of chemical reactivity and stability. mdpi.com These methodologies are directly applicable to the modification of the this compound structure to develop next-generation herbicides with more desirable characteristics.

Table 1: Examples of Derivative Development Strategies

| Strategy | Description | Example from Analogous Research | Potential Application to this compound |

|---|---|---|---|

| Lead Compound Modification | Systematic synthesis and screening of a series of compounds with small structural variations from the original molecule. | Discovery of a quinoline-sulfonamide derivative with strong inhibitory activity against cell proliferation. mdpi.com | Creation of derivatives with higher binding affinity to the target enzyme in weeds. |

| Hybrid Compound Synthesis | Combining two or more distinct chemical scaffolds to create a new molecule with potentially synergistic or novel properties. | Development of hydroxyphenyl–thiazole–coumarin hybrids with antioxidant potential. mdpi.com | Combining the picolinamide (B142947) structure with another herbicidal moiety to create a dual-action compound. |

Exploration of Synergistic Effects in Combination Therapies or Agrochemical Formulations

In agriculture, tank-mixing herbicides with different modes of action is a common practice to control a broader spectrum of weeds and manage the evolution of herbicide resistance. caws.org.nz The interaction between these combined chemicals can be classified as additive, synergistic, or antagonistic. eagri.org A synergistic effect occurs when the combined herbicidal effect is greater than the sum of the individual effects of each component. eagri.orgawsjournal.org

Research has shown that auxinic herbicides, a class that includes picolinic acids, can exhibit synergistic effects when combined with other types of herbicides. For example, the combination of a low dose of 2,4-DB (a Group 4 herbicide) with glyphosate (B1671968) (a Group 9 herbicide) was found to be synergistic, significantly increasing the control of morningglory species. awsjournal.org Similarly, combinations of atrazine (B1667683) with herbicides that inhibit carotenoid biosynthesis resulted in synergistic control of certain weeds. awsjournal.org

The mechanisms behind synergy can be complex and varied. awsjournal.org They may include one chemical increasing the bioavailability or potency of the other, one chemical preventing the degradation of the other, or both chemicals acting on the same physiological pathway but at different target sites. awsjournal.org For instance, the synergistic effect of metribuzin (B1676530) when mixed with 2,4-D has been associated with enhanced translocation of metribuzin within the plant. caws.org.nz Conversely, antagonistic effects, where the combination is less effective, can also occur and are often due to reduced herbicide uptake or enhanced metabolic degradation. caws.org.nzawsjournal.org The exploration of synergistic combinations involving this compound with other active ingredients is a key strategy for developing more effective and robust agrochemical formulations.

Table 2: Herbicide Interaction Types

| Interaction Type | Definition | Example |

|---|---|---|

| Synergistic | The total effect of the combination is greater than the sum of the effects of the components taken independently. eagri.org | Low rates of 2,4-D and picloram (B1677784) have a synergistic response on Convolvulus arvensis. eagri.org |

| Antagonistic | The total effect of the combination is smaller than the effect of the most active component applied alone. eagri.org | The combination of EPTC with 2,4-D can have antagonistic responses in sorghum. eagri.org |

| Additive | The total effect of the combination is equal to the sum of the effects of the components taken independently. eagri.org | N/A |

Advanced Bioremediation Strategies Targeting this compound and its Metabolites

The environmental fate of herbicides is a significant concern, and bioremediation offers a cost-effective and eco-friendly method for their removal. nih.gov This process relies on microorganisms like bacteria and fungi to break down chemical compounds into less harmful substances. Research into the microbial degradation of chlorinated aromatic compounds, which are structurally related to this compound, provides insight into potential bioremediation strategies.

Studies have identified specific bacterial strains capable of degrading these recalcitrant compounds. For example, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-dichloroaniline (B118046) (3,4-DCA), a common metabolite of several herbicides. nih.gov This degradation can occur with or without the presence of an additional carbon source, though the process is typically faster with one. nih.gov The degradation pathway often involves dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage by enzymes such as catechol 2,3-dioxygenase. nih.gov Similarly, a Paracoccus denitrificans strain has demonstrated efficacy in degrading 3,4-DCA, using it as a sole source of carbon, nitrogen, and energy. researchgate.net

Modern bioremediation research is moving beyond the use of single, isolated microbial strains. nih.gov Advanced strategies involve a community-based approach and the use of "omics" technologies (genomics, proteomics, metabolomics) to understand the complex molecular interactions within microbial communities. nih.govresearchgate.net This deeper understanding allows for the possibility of altering or engineering microbial consortia to enhance their degradative potential for specific xenobiotics like this compound and its metabolites, ensuring more efficient and sustainable environmental cleanup. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Picolinamide Research

Global Monitoring and Regulatory Frameworks for Picolinamide-Related Compounds

The use of picolinamide-related compounds is governed by a complex web of national and international regulations designed to ensure food safety and protect the environment. orst.edu Regulatory bodies in different countries and regions, such as the Environmental Protection Agency (EPA) in the United States and the European Commission in the EU, establish their own frameworks for pesticide registration, use, and residue limits. orst.eduagribusinessglobal.com

A key component of these regulations is the establishment of Maximum Residue Limits (MRLs), which define the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. orst.edu These MRLs can differ between countries, which can impact the international trade of agricultural commodities. orst.edu For example, the EU periodically updates MRLs for various pesticides based on the latest scientific assessments to enhance food safety. usbcertification.com There are also specific guidelines for pesticide residue contamination in the international trade of organic products, with an action level often set at 0.010 mg/kg. organicseurope.bio

Environmental monitoring is essential to assess the presence and persistence of these compounds in ecosystems. oaepublish.com Data on the concentration of picolinamide-related compounds in soil, surface water, and groundwater are collected to evaluate potential environmental exposure. nih.gov Various monitoring techniques are employed, including the use of passive samplers like semi-permeable membrane devices (SPMDs) to detect low concentrations of organic pollutants in aquatic environments. researchgate.net These monitoring programs provide crucial data that inform regulatory decisions and help ensure that the use of these herbicides does not pose an undue risk to the environment.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis of 3,4-Dichloropicolinamide to ensure reproducibility and high purity?

- Methodological Answer : Begin with a systematic review of existing synthetic routes for structurally related chlorinated picolinamides (e.g., 3,4-dichlorobenzeneamine derivatives) . Optimize reaction conditions (temperature, solvent, catalyst) using factorial design experiments to identify critical parameters affecting yield and purity. Employ techniques like HPLC or GC-MS to monitor reaction progress and validate purity (>98% by quantitative NMR or LC-UV) . Document all steps rigorously, including failure cases, to enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Methodological Answer : Combine spectroscopic methods (e.g., H/C NMR for structural confirmation, FT-IR for functional group analysis) with chromatographic techniques (HPLC for purity assessment). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability and melting points. For crystallographic data, single-crystal X-ray diffraction provides definitive structural evidence, as demonstrated in studies of analogous dichlorinated compounds . Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers establish robust protocols for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., C or N analogs) to minimize matrix effects. Optimize extraction protocols using solid-phase extraction (SPE) or protein precipitation. Validate method parameters (linearity, LOD/LOQ, precision, accuracy) per ICH guidelines, referencing protocols for similar chlorinated aromatic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell line viability assays vs. enzymatic inhibition assays) causing discrepancies. Replicate experiments under standardized conditions (e.g., uniform cell passage number, solvent controls). Use dose-response curves to calculate IC/EC values and compare with structural analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) to infer structure-activity relationships . Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies are recommended for investigating the metabolic stability and degradation pathways of this compound in physiological environments?

- Methodological Answer : Use liver microsomes or hepatocyte incubations to simulate Phase I/II metabolism. Identify metabolites via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with databases. Assess environmental stability by exposing the compound to varied pH, UV light, and oxidizing agents, quantifying degradation products over time . Computational tools (e.g., MetaSite) can predict metabolic hotspots .

Q. How should researchers design studies to elucidate the mechanistic basis of this compound’s interaction with target proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry. For structural insights, use X-ray crystallography or cryo-EM to resolve ligand-protein complexes, as seen in studies of dichlorinated benzimidazoles . Complement with molecular dynamics simulations to explore conformational changes induced by binding .

Data Analysis and Contradiction Management

Q. What frameworks are most effective for structuring research questions on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Apply the PICO framework:

- Population : Target organism or cell type.

- Intervention : Dose range and administration route.

- Comparison : Positive/negative controls (e.g., structurally similar compounds).

- Outcome : Metrics like bioavailability, half-life, or receptor occupancy .

Use FINER criteria to ensure feasibility, novelty, and ethical compliance .

Q. How should researchers address inconsistencies in toxicity profiles reported for this compound?

- Methodological Answer : Perform comparative toxicity assays (e.g., Ames test, zebrafish embryotoxicity) under standardized OECD guidelines. Analyze batch-to-batch variability in test substance purity as a potential confounder . Cross-reference with toxicogenomic databases to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.